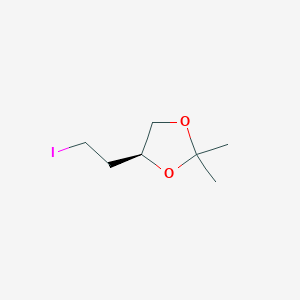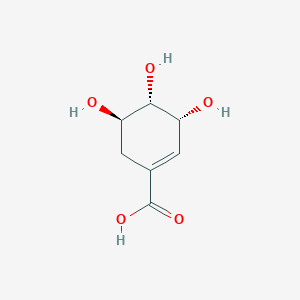
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that is commonly used in scientific research. This compound is also known as BCNU and is classified as an alkylating agent. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
Mechanism Of Action
The mechanism of action of BCNU involves the binding of the compound to DNA. BCNU forms covalent bonds with the DNA molecule, which leads to the formation of cross-links between the DNA strands. These cross-links prevent DNA replication and transcription, which ultimately leads to cell death. The mechanism of action of BCNU is complex and involves various biochemical and physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of BCNU are complex and depend on the dose and duration of exposure. BCNU has been shown to cause DNA damage, which leads to cell death. BCNU also affects the immune system, causing immunosuppression. BCNU can also cause gastrointestinal toxicity, pulmonary toxicity, and renal toxicity.
Advantages And Limitations For Lab Experiments
The use of BCNU in lab experiments has several advantages. BCNU is a potent chemotherapeutic agent that can be used to study the effects of DNA damage on cell survival. BCNU can also be used to study the mechanism of action of alkylating agents. However, the use of BCNU in lab experiments has several limitations. BCNU is a toxic compound that requires specialized equipment and expertise for handling. The use of BCNU in lab experiments also requires ethical considerations, as the compound is a potent chemotherapeutic agent.
Future Directions
For the use of BCNU in scientific research include the development of new analogs, combination therapy, and nanotechnology-based drug delivery systems.
Synthesis Methods
The synthesis of BCNU involves the reaction of 6-benzofuranamine with 2-chloroethyl nitrate. This reaction leads to the formation of BCNU, which is a yellow crystalline solid. The synthesis of BCNU is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
BCNU has been extensively used in scientific research, particularly in the field of cancer research. BCNU is an alkylating agent that binds to DNA and disrupts its replication and transcription. This property of BCNU makes it an effective chemotherapeutic agent for the treatment of cancer. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
properties
CAS RN |
109143-17-1 |
|---|---|
Product Name |
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- |
Molecular Formula |
C12H12Cl2N2O3 |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-2-1-9-7-12(16(17)18)19-11(9)8-10/h1-2,7-8H,3-6H2 |
InChI Key |
NMKYRFZKXFBXRZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
Other CAS RN |
109143-17-1 |
synonyms |
6-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)


![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)




![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
